3-Chloro-2-(m-tolyl)pyridine

Übersicht

Beschreibung

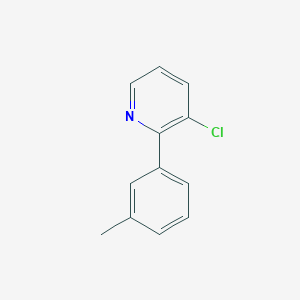

3-Chloro-2-(m-tolyl)pyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of a chlorine atom at the third position and a methyl group at the meta position of the tolyl group attached to the second position of the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Wirkmechanismus

Target of Action

It is known that pyridine derivatives can interact with a variety of biological targets, depending on their specific structure and functional groups .

Mode of Action

Pyridine derivatives are often used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond forming reaction . In these reactions, the pyridine compound acts as a nucleophile, donating electrons to form a new bond .

Biochemical Pathways

It is known that pyridine derivatives can participate in various biochemical reactions, including those involved in the synthesis of biologically active compounds .

Result of Action

It is known that pyridine derivatives can have various biological effects, depending on their specific structure and functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(m-tolyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various substituted pyridines .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-2-(m-tolyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Synthesis:

3-Chloro-2-(m-tolyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its ability to participate in various coupling reactions, such as the Suzuki–Miyaura reaction, which forms carbon-carbon bonds essential for building complex structures .

Comparison with Similar Compounds:

The compound's reactivity is influenced by the presence of both the chlorine atom and the m-tolyl group, making it more sterically hindered than simpler pyridine derivatives. This unique combination enhances its selectivity and efficiency in synthetic pathways compared to other related compounds like 2-chloropyridine and 3-chloropyridine .

| Compound | Structure Characteristics | Applications |

|---|---|---|

| This compound | Contains chlorine and m-tolyl group | Pharmaceuticals, agrochemicals |

| 2-Chloropyridine | Lacks m-tolyl group | Less sterically hindered |

| 3-Chloropyridine | Lacks m-tolyl group | Affects reactivity |

Medicinal Chemistry

Potential Pharmacophore:

Research indicates that this compound may serve as a pharmacophore in drug development, exhibiting potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of pyridine compounds have shown promising results in inhibiting protein-protein interactions critical for viral replication .

Case Studies:

In a study exploring pyridine derivatives for antiviral activity, compounds with similar structural motifs demonstrated significant inhibition of viral interactions at micromolar concentrations without cytotoxic effects on human cell lines. This suggests that this compound could be further investigated for its therapeutic potential against viral infections .

Agrochemicals

Role in Crop Protection:

The compound is also explored for its role in developing agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to form stable intermediates makes it suitable for synthesizing compounds that target specific biochemical pathways in pests .

Specialty Chemicals

Production of Dyes and Polymers:

this compound is utilized in producing specialty chemicals, including dyes and pigments. Its unique chemical properties allow it to participate in reactions that yield vibrant colors and materials with desirable physical characteristics .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-2-(m-tolyl)pyridine can be compared with other similar compounds, such as:

- 2-Chloro-3-(m-tolyl)pyridine

- 4-Chloro-2-(m-tolyl)pyridine

- 3-Bromo-2-(m-tolyl)pyridine

These compounds share similar chemical structures but differ in the position of the substituents or the nature of the halogen atom. The unique positioning of the chlorine atom and the methyl group in this compound contributes to its distinct chemical and biological properties .

Biologische Aktivität

3-Chloro-2-(m-tolyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.

This compound is characterized by the presence of a chlorine atom and a tolyl group attached to a pyridine ring. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound acts through mechanisms such as:

- Transmetalation : This process involves the exchange of metal ions and is crucial in several catalytic reactions, including those relevant to drug synthesis.

- Target Interactions : The compound may target specific enzymes or receptors involved in disease processes, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Chlamydia trachomatis, which is responsible for common sexually transmitted infections. In studies, derivatives of this compound demonstrated selective inhibition without affecting host cell viability .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notable findings include:

- Cell Line Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). Results indicated promising antiproliferative activity with IC50 values in the micromolar range .

- Mechanistic Insights : The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells while maintaining low toxicity towards healthy cells .

Study 1: Antimicrobial Efficacy

A study published in 2020 highlighted the antimicrobial efficacy of pyridine derivatives, including this compound. The results showed that these compounds could effectively inhibit C. trachomatis growth with minimal cytotoxicity towards human cells .

| Compound | Activity Against C. trachomatis | CC50 (µM) |

|---|---|---|

| This compound | Effective | >250 |

| Control (e.g., Spectinomycin) | Less effective | 128 |

Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and tested for their antiproliferative effects on cancer cell lines. The study reported that certain derivatives exhibited IC50 values as low as 36 µM, indicating strong potential for development as anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 36 |

| Control (Doxorubicin) | MCF-7 | ~1 |

Eigenschaften

IUPAC Name |

3-chloro-2-(3-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYWDFQNKAGEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.